molecular formula C19H33PS2 B8555415 Tricyclohexylphosphine carbon disulfide CAS No. 2636-88-6

Tricyclohexylphosphine carbon disulfide

Cat. No.: B8555415
CAS No.: 2636-88-6
M. Wt: 356.6 g/mol
InChI Key: VPYWKXLEQWQLOA-UHFFFAOYSA-N
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Description

Significance of Phosphine-Carbon Disulfide Adducts in Contemporary Chemistry

Phosphine-carbon disulfide adducts, formally known as phosphonium (B103445) dithiocarboxylates, are a versatile class of compounds that have found applications in various domains of chemistry. Their significance stems from their utility as ligands in coordination chemistry, where they can bind to metal centers in several modes, and as synthetic intermediates. The zwitterionic nature of these adducts, possessing a positively charged phosphonium center and a negatively charged dithiocarboxylate moiety, is central to their reactivity and diverse applications.

Historical Context of Phosphine-CS₂ Adduct Formation and Characterization

The formation of adducts between tertiary phosphines and carbon disulfide has been known for over a century, with early chemists observing the characteristic color changes upon their reaction. These initial observations laid the groundwork for a deeper understanding of the nucleophilic character of phosphines. Over the years, the development of advanced analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography, has allowed for the detailed characterization of the structure and bonding in these adducts. This has provided a solid foundation for exploring their chemical behavior and potential applications.

Conceptual Framework: Zwitterionic Nature and Reactive Intermediates in Organophosphorus Chemistry

The reaction between a tertiary phosphine (B1218219) and carbon disulfide is a classic example of a Lewis acid-base interaction, resulting in the formation of a zwitterionic adduct. The phosphorus atom acts as the nucleophile, attacking the electrophilic carbon atom of the carbon disulfide molecule. This leads to the formation of a phosphorus-carbon bond and the delocalization of the negative charge over the two sulfur atoms.

These adducts are often considered as reactive intermediates in organophosphorus chemistry. They can serve as precursors to other valuable organophosphorus compounds and can participate in a variety of chemical transformations. The stability and reactivity of a particular phosphine-CS₂ adduct are influenced by the nature of the substituents on the phosphorus atom. In the case of tricyclohexylphosphine (B42057), the bulky cyclohexyl groups provide steric shielding, which can enhance the stability of the adduct.

Properties

CAS No.

2636-88-6

Molecular Formula

C19H33PS2

Molecular Weight

356.6 g/mol

InChI

InChI=1S/C18H33P.CS2/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2-1-3/h16-18H,1-15H2;

InChI Key

VPYWKXLEQWQLOA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C(=S)=S

Origin of Product

United States

Synthesis and Spectroscopic Characterization of Tricyclohexylphosphine Carbon Disulfide

The preparation of tricyclohexylphosphine (B42057) carbon disulfide is a straightforward process that relies on the direct reaction of its constituent molecules.

A common synthetic route involves the reaction of tricyclohexylphosphine with carbon disulfide in a suitable solvent. The product can then be isolated as a solid.

Spectroscopic methods are instrumental in confirming the formation and elucidating the structure of the adduct.

Spectroscopic Data for Tricyclohexylphosphine Carbon Disulfide:

Spectroscopic TechniqueObserved Chemical Shifts / Signals
¹H-NMR (CDCl₃)δ = 1.2-2.6 (m)
³¹P-NMR (CDCl₃)δ ≈ 45-50 ppm

Note: The specific chemical shifts can vary slightly depending on the solvent and experimental conditions.

The proton NMR spectrum typically shows a complex multiplet in the aliphatic region, corresponding to the protons of the cyclohexyl groups. The phosphorus-31 NMR spectrum is particularly informative, exhibiting a single resonance at a characteristic downfield chemical shift that confirms the formation of the phosphonium (B103445) center.

Structural Elucidation and Coordination Modes of Tricyclohexylphosphine Carbon Disulfide Complexes

Advanced Spectroscopic Methods for Structural Assignment

Spectroscopic methods are indispensable tools for characterizing the structure and bonding of chemical compounds in both solution and solid states. For tricyclohexylphosphine (B42057) carbon disulfide and its metallic derivatives, Nuclear Magnetic Resonance (NMR) and vibrational (Infrared and Raman) spectroscopies provide critical insights into their molecular framework and the nature of the chemical bonds within.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Analysis

NMR spectroscopy is a powerful technique for probing the electronic environment of specific nuclei, offering detailed information about molecular structure and connectivity in solution. For the analysis of tricyclohexylphosphine carbon disulfide complexes, ³¹P and ¹³C NMR are particularly informative.

The ³¹P NMR spectrum of free tricyclohexylphosphine (PCy₃) in solution typically exhibits a single resonance. Upon reaction with carbon disulfide to form the zwitterionic adduct, a significant downfield shift in the ³¹P chemical shift is observed. This deshielding of the phosphorus nucleus is a direct consequence of the formation of the new P-C bond and the accompanying change in the electronic distribution around the phosphorus atom.

¹³C NMR spectroscopy provides complementary structural information. In the ¹³C{¹H} NMR spectrum of the this compound adduct, the most diagnostic signal is that of the dithiocarboxylate carbon (S₂C-P). The chemical shift of this carbon is highly sensitive to the electronic environment and provides direct evidence of the P-C bond formation. The signals corresponding to the cyclohexyl rings are also affected by the formation of the adduct and subsequent coordination to a metal. Changes in the chemical shifts of the ipso, ortho, meta, and para carbons of the cyclohexyl groups can provide insights into the electronic effects of coordination.

NucleusCompound TypeTypical Chemical Shift Range (ppm)Key Information Provided
³¹P Free Tricyclohexylphosphine~10-12Reference for adduct formation
Tricyclohexylphosphine CS₂ AdductDownfield shift from free phosphine (B1218219)Evidence of P-C bond formation
Metal ComplexVaries with metal and geometryInformation on coordination environment
¹³C Tricyclohexylphosphine CS₂ AdductS₂C -P: Highly deshieldedDirect evidence of the dithioformate group
Metal ComplexShift in S₂C -P and cyclohexyl signalsElucidation of metal-ligand interaction

Vibrational Spectroscopy (Infrared and Raman) for Bonding Characterization

Infrared (IR) and Raman spectroscopies are powerful techniques for probing the vibrational modes of molecules, providing valuable information about bond strengths and functional groups. In the context of this compound and its complexes, these techniques are particularly useful for characterizing the dithioformate moiety.

The most significant vibrational modes are the symmetric and asymmetric stretching frequencies of the CS₂ group. In the free adduct, these bands appear in the IR and Raman spectra at characteristic wavenumbers. The positions of these bands are sensitive to the electronic structure of the dithioformate group.

Upon coordination to a metal center, the frequencies of the CS₂ stretching vibrations are altered. The direction and magnitude of this shift provide insight into the coordination mode of the ligand. For instance, a decrease in the stretching frequencies is often indicative of a weakening of the C=S bonds due to the donation of electron density from the sulfur atoms to the metal center.

Vibrational ModeSpectroscopic TechniqueTypical Wavenumber Range (cm⁻¹)Significance in Structural Analysis
Asymmetric CS₂ StretchIR, Raman~1000 - 1100Highly diagnostic of the dithioformate group and its coordination
Symmetric CS₂ StretchRaman~500 - 600Complements the asymmetric stretch data for bonding analysis
P-C StretchIR, Raman~600 - 800Confirms the P-C bond and can be sensitive to the coordination environment

X-ray Diffraction Studies for Solid-State Structural Determination

While spectroscopic methods provide invaluable information about molecular structure in solution, single-crystal X-ray diffraction offers a definitive and high-resolution picture of the atomic arrangement in the solid state. This technique has been instrumental in unequivocally determining the three-dimensional structures of this compound metal complexes, providing precise data on bond lengths, bond angles, and coordination geometries.

X-ray crystallographic studies have confirmed the zwitterionic nature of the this compound adduct, showing a tetrahedral phosphorus center bonded to three cyclohexyl groups and the carbon atom of the dithioformate unit. The dithioformate group is characterized by two C-S bonds of similar length, indicating delocalization of the negative charge across the two sulfur atoms.

In metal complexes, X-ray diffraction reveals the intricate details of the metal-ligand interactions. It allows for the unambiguous determination of the coordination number and geometry of the metal center, as well as the precise mode of attachment of the phosphoniodithioformate ligand. This data is crucial for understanding the steric and electronic properties of the complexes and for rationalizing their chemical behavior.

Variability in Metal-Ligand Coordination Modes of Phosphoniodithioformate Ligands

The phosphoniodithioformate ligand derived from tricyclohexylphosphine and carbon disulfide exhibits remarkable versatility in its coordination to metal centers. This flexibility allows it to adopt different coordination modes, leading to a rich variety of molecular architectures. The two primary coordination modes observed are monodentate and bidentate chelation.

Monodentate Coordination Architectures

In a monodentate coordination mode, the phosphoniodithioformate ligand binds to a metal center through only one of its sulfur atoms. researchgate.net This mode of coordination is often observed in complexes with metal centers that are sterically crowded or have a strong preference for a lower coordination number.

In such architectures, one of the sulfur atoms forms a coordinate bond with the metal, while the other sulfur atom remains uncoordinated. This results in a pendant C=S group. The monodentate coordination leads to a localization of the double bond character on the uncoordinated sulfur atom, which can be detected by vibrational spectroscopy as a higher frequency C=S stretching vibration compared to the bidentate mode. X-ray diffraction studies of monodentate complexes reveal a significant difference in the C-S bond lengths, with the C-S(coordinated) bond being longer than the C=S(uncoordinated) bond.

Bidentate Chelation (η²-S,S')

The most common coordination mode for the phosphoniodithioformate ligand is bidentate chelation, where both sulfur atoms of the dithioformate group simultaneously bind to the same metal center. mdpi.com This forms a four-membered chelate ring, which enhances the stability of the complex due to the chelate effect.

In the η²-S,S' coordination mode, the metal-ligand interaction involves the donation of electron density from both sulfur atoms to the metal. This results in a more delocalized electronic structure within the dithioformate moiety, with two C-S bonds of intermediate length. Vibrational spectroscopy of bidentate complexes typically shows a decrease in the CS₂ stretching frequencies compared to the monodentate mode, reflecting the weakening of the C=S bonds upon coordination of both sulfur atoms. X-ray diffraction data for bidentate complexes show a nearly symmetrical coordination of the two sulfur atoms to the metal center, with similar M-S and C-S bond lengths.

Coordination ModeDescriptionKey Structural FeaturesSpectroscopic Signature
Monodentate Ligand binds through one sulfur atom.One short C=S bond, one long C-S bond.Higher frequency C=S stretch in IR/Raman.
Bidentate (η²-S,S') Ligand binds through both sulfur atoms to one metal center.Two C-S bonds of similar, intermediate length.Lower frequency CS₂ stretches in IR/Raman.

Bridging Coordination Modes in Multi-Metallic Systems

In multi-metallic complexes, the this compound ligand is known to act as an asymmetric bridge, connecting two or more metal centers through its sulfur and sometimes carbon atoms. acs.org This bridging capability is crucial in the formation of polynuclear clusters and materials with unique electronic and catalytic properties. The versatility of the S₂CPR₃ ligand class allows for several distinct bridging geometries, which are influenced by the nature of the metal centers and the steric demands of the phosphine's R groups. acs.org

Commonly observed bridging modes for phosphoniodithiocarboxylate ligands include:

η³(S,C,S');η¹(S') Mode: In this arrangement, the ligand bridges two metal centers. One metal is bound in a pseudo-allyl, η³ fashion involving both sulfur atoms and the central carbon atom. The second metal center is coordinated by only one of the sulfur atoms (η¹-S'). This creates a highly asymmetric bridge. acs.org

η²(S,C);η¹(S') Mode: Here, one metal is bound side-on through the carbon and one sulfur atom (η²-S,C), while the second metal is bound to the other sulfur atom (η¹-S'). acs.org

η³(S,C,S');η²(S,S') Mode: This complex bridging mode involves one metal center coordinated in an η³ fashion, while the second metal is chelated by both sulfur atoms (η²-S,S'). acs.org

The significant steric bulk of the tricyclohexylphosphine ligand can be expected to influence the feasibility and geometry of these bridging structures, potentially favoring less crowded arrangements or leading to elongated metal-ligand bond distances to accommodate the three cyclohexyl rings.

Table 1: Representative Bridging Coordination Modes for S₂CPR₃ Ligands

Coordination Mode Description Metal 1 Bonding Metal 2 Bonding
η³(S,C,S');η¹(S') Asymmetric bridge with one metal in a pseudo-allyl mode and the other bonded to a single sulfur. η³(S,C,S') η¹(S')
η²(S,C);η¹(S') Asymmetric bridge with one metal bonded side-on to C and S, and the other to the second S. η²(S,C) η¹(S')

Other Novel Coordination Geometries

Beyond its role as a simple chelating or bridging ligand, this compound can adopt less common and highly novel coordination geometries. One of the most significant is the η³(S,C,S') or "pseudo-allyl" coordination mode in mononuclear complexes. acs.orgfigshare.com

In this geometry, the ligand's S-C-S fragment binds to a single metal center in a manner analogous to the allyl ligand, where all three atoms of the functional group are involved in bonding. An X-ray crystallographic study of the complex Fe(η³-S₂CPCy₃)(CO)₃ confirmed this pseudo-allylic coordination. figshare.com The iron atom is bonded not only to the two sulfur atoms but also to the central carbon atom of the dithiocarboxylate moiety. acs.orgfigshare.com This η³ coordination is distinct from the more common η²(S,S') mode, where the metal center is chelated only by the two sulfur atoms. acs.org

The adoption of an η³ versus an η² geometry is governed by subtle electronic factors. The Fe(CO)₃ fragment, for instance, is particularly well-suited to favor the pseudo-allylic coordination of the S₂CPCy₃ ligand. figshare.com This mode of bonding demonstrates the non-innocent character of the CS₂ adduct, where the central carbon atom is directly involved in the metal-ligand interaction, a feature not seen in simple dithiochelates.

Table 2: Structural Data for η³-Coordinated this compound

Complex Coordination Mode M-C Bond Length (Å) M-S Bond Lengths (Å) S-C-S Angle (°)

Specific bond lengths and angles for the tricyclohexylphosphine derivative require consulting the full crystallographic data from the cited study. figshare.com

Influence of Steric and Electronic Parameters on Complex Geometries

The coordination chemistry of this compound is profoundly influenced by the inherent properties of the PCy₃ ligand, which can be quantified by established steric and electronic parameters. These factors dictate not only the geometry of the resulting metal complexes but also their stability and reactivity.

Steric Influence: The primary measure of a phosphine ligand's steric bulk is the Tolman cone angle (θ) . This is the apex angle of a cone centered on the metal that encompasses the van der Waals radii of the ligand's outermost atoms. nih.gov Tricyclohexylphosphine is one of the bulkiest commonly used phosphine ligands, with a cone angle of 170°. This large steric profile imposes significant constraints on the coordination sphere of a metal. It can limit the number of ligands that can bind to a metal center, often preventing the formation of complexes with more than two PCy₃ groups. nih.gov In the context of S₂CPCy₃ complexes, this steric hindrance can favor lower coordination numbers, influence the adoption of specific isomers to minimize clashes between the cyclohexyl groups, and affect the feasibility of forming sterically demanding bridged structures.

Table 3: Comparison of Tolman Parameters for Common Phosphine Ligands

Phosphine Ligand (L) Tolman Cone Angle (θ) in degrees Tolman Electronic Parameter (TEP) in cm⁻¹
PMe₃ 118 2064.1
PPh₃ 145 2068.9
PCy₃ 170 2056.1
P(t-Bu)₃ 182 2056.1

σ-Donating and π-Accepting Properties of the Phosphoniodithioformate Ligand

The bonding can be understood through a donor-acceptor framework. The tricyclohexylphosphine acts as a potent Lewis base, donating its lone pair of electrons to the LUMO (Lowest Unoccupied Molecular Orbital) of the carbon disulfide molecule. This donation is the primary interaction leading to the formation of the adduct.

Once the P-C bond is formed, the electronic landscape of the CS₂ moiety is significantly altered. The formerly linear CS₂ molecule becomes bent, and the negative charge is delocalized over the two sulfur atoms. The resulting dithiocarboxylate group (-CS₂⁻) is a poor π-acceptor. The π-system of the dithioformate fragment is electron-rich, and there is limited capacity for π-backbonding from any potential metal center it might coordinate to. The primary electronic role of the phosphoniodithioformate ligand when it coordinates to a metal is as a strong σ-donor through its sulfur atoms.

Molecular Orbital Analysis and Electronic Configuration within the Zwitterion

A qualitative molecular orbital (MO) diagram of this compound can be constructed by considering the interaction between the frontier orbitals of the tricyclohexylphosphine and the bent carbon disulfide fragments.

The highest occupied molecular orbital (HOMO) of tricyclohexylphosphine is the lone pair on the phosphorus atom, which has significant p-character. The lowest unoccupied molecular orbital (LUMO) of linear CS₂ is a pair of degenerate π* orbitals. Upon bending, the degeneracy of these orbitals is lifted. The key interaction is the overlap of the phosphorus HOMO with the appropriate σ-symmetry LUMO of the bent CS₂ fragment, leading to the formation of the P-C σ-bonding orbital and a corresponding σ* antibonding orbital.

The planarity of the PCS₂ fragment in related phosphonium (B103445) dithiocarboxylate structures suggests sp² hybridization at the central carbon atom, with the remaining p-orbital participating in a three-center, four-electron π-system with the p-orbitals of the two sulfur atoms. This delocalized π-system is responsible for the distribution of the negative charge across the sulfur atoms.

Impact of Cyclohexyl Substituents on Electronic Properties and Ligand Basicity

The three cyclohexyl groups attached to the phosphorus atom play a crucial role in modulating the electronic properties of the phosphine and, consequently, the resulting zwitterion. Cyclohexyl groups are electron-donating through an inductive effect. This increases the electron density on the phosphorus atom, making tricyclohexylphosphine a highly basic and nucleophilic phosphine. The pKa of the conjugate acid of tricyclohexylphosphine is approximately 9.7, highlighting its strong basicity.

This enhanced nucleophilicity of the phosphorus center is a key driver for the facile formation of the adduct with the weakly electrophilic carbon disulfide. The electron-donating nature of the cyclohexyl groups strengthens the P-C σ-bond in the zwitterion by increasing the σ-donating ability of the phosphine.

Furthermore, the bulky nature of the cyclohexyl substituents provides steric shielding to the phosphonium center, which can contribute to the kinetic stability of the adduct. However, the primary electronic effect is the enhancement of the Lewis basicity of the phosphorus atom, which is a prerequisite for the formation of the zwitterion.

Electronic Property Comparisons with Analogous N-Heterocyclic Carbene-CS₂ Adducts

N-Heterocyclic carbenes (NHCs) are another class of strong nucleophiles that readily form adducts with carbon disulfide. A comparison between the electronic properties of this compound and analogous NHC-CS₂ adducts reveals significant differences stemming from the nature of the nucleophilic center.

NHCs are generally considered to be stronger σ-donors than phosphines. This results in a more electron-rich CS₂ moiety in the NHC adducts. This difference in electron-donating strength is reflected in spectroscopic data. For instance, the ¹³C NMR chemical shift of the central carbon of the dithiocarboxylate group provides a probe into the electronic environment of this carbon.

Compound ¹³C NMR Chemical Shift of CS₂ Carbon (ppm)
This compound ~220-222
Imidazolium-2-dithiocarboxylate ~220-226
Benzimidazolium-2-dithiocarboxylate ~220-226
Imidazolinium-2-dithiocarboxylate ~220-226

As shown in the table, the ¹³C NMR chemical shifts for the central carbon in both phosphine and various NHC adducts are in a similar range, suggesting that the electronic environment of the CS₂ carbon is not dramatically different. nih.gov However, subtle differences in the electronic structure exist. In NHC-CS₂ adducts, there is a greater degree of charge separation and a more pronounced zwitterionic character due to the stronger σ-donation from the carbene. The C-CS₂ bond in NHC adducts is also typically shorter and stronger than the P-CS₂ bond in phosphine adducts.

While both phosphines and NHCs form stable adducts with CS₂, the stronger σ-donating nature of NHCs leads to a more electron-rich dithiocarboxylate fragment. This can have implications for the subsequent reactivity of these adducts, for example, in their use as ligands in coordination chemistry.

Conclusion

Direct Adduct Formation of Tricyclohexylphosphine with Carbon Disulfide

The most straightforward and widely utilized method for synthesizing tricyclohexylphosphine carbon disulfide is through the direct reaction of tricyclohexylphosphine (PCy₃) with carbon disulfide (CS₂). chemicalbook.com Tricyclohexylphosphine, a highly basic and air-sensitive tertiary phosphine, acts as a strong nucleophile. chemicalbook.comresearchgate.net The central phosphorus atom possesses a lone pair of electrons that readily attacks the electrophilic carbon atom of carbon disulfide. chemicalbook.com

The synthesis is typically achieved by reacting the two components in a suitable solvent. The process often involves refluxing the mixture to drive the complexing reaction to completion. chemicalbook.com Upon cooling, the resulting adduct, which is a stable solid, can be isolated through vacuum filtration, followed by washing and drying. chemicalbook.com This method is advantageous because it uses readily available starting materials and follows a simple, high-yielding procedure. chemicalbook.com A significant benefit of this reaction is the stabilization of the tricyclohexylphosphine; the resulting adduct is much less prone to oxidation compared to the free phosphine, making it easier to handle and store. chemicalbook.com

Table 1: Key Reactants in Direct Adduct Formation

ReactantChemical FormulaRoleKey Property
TricyclohexylphosphineP(C₆H₁₁)₃ or PCy₃NucleophileHigh basicity (pKa = 9.7) and air-sensitive. chemicalbook.com
Carbon DisulfideCS₂ElectrophileLinear molecule with an electrophilic central carbon. wikipedia.orgbyjus.com

Preparation of Phosphoniodithioformate Ligands (S₂CPCy₃)

The product of the reaction between tricyclohexylphosphine and carbon disulfide is a zwitterionic molecule, formally named phosphoniodithioformate. The structure can be represented as Cy₃P⁺-C(S)S⁻. This inner salt structure arises from the nucleophilic addition of the phosphine to the carbon disulfide.

The formation mechanism involves the phosphorus lone pair of PCy₃ forming a new P-C bond with the carbon of CS₂. Simultaneously, the electron density from one of the C=S double bonds is pushed onto a sulfur atom, creating a thiolate anion. The resulting molecule contains a positively charged phosphonium (B103445) center directly bonded to a negatively charged dithiocarboxylate group. This zwitterionic nature is a defining characteristic of these adducts. The formal name "phosphoniodithioformate" precisely describes this structure: "phosphonio" indicating the cationic phosphorus center and "dithioformate" describing the -CS₂⁻ anionic moiety.

Strategies for Generating Functionalized this compound Species

The generation of functionalized this compound species can be approached through two primary strategies: modification of the phosphine prior to adduct formation or, less commonly, reaction of the pre-formed adduct.

The most prevalent method involves the synthesis of a functionalized tricyclohexylphosphine ligand first, followed by its reaction with carbon disulfide. This approach allows for a wide variety of functionalities to be incorporated onto the cyclohexyl rings. For example, functionalized dicyclohexyl- and di-tert-butylphosphinobiphenyl ligands can be prepared in a one-pot procedure by reacting arylmagnesium halides with benzyne, followed by the addition of a chlorodialkylphosphine. nih.gov Such tailored phosphines can then be protected or stabilized as their CS₂ adducts using the direct formation method described previously. Nucleophilic phosphine catalysis has also emerged as a powerful tool for creating functionalized cyclic compounds, highlighting the versatility of phosphines in organic synthesis. rsc.org

Comparative Synthesis of Related Zwitterionic Dithiocarboxylate Adducts

While tertiary phosphines form zwitterionic dithiocarboxylate adducts via direct nucleophilic attack, other classes of nucleophiles, such as N-heterocyclic carbenes (NHCs) and related species, form similar adducts through a different synthetic pathway. nih.gov The synthesis of these related adducts provides a useful comparison.

For instance, the synthesis of zwitterionic dithiocarboxylate adducts from cyclic (alkyl)(amino)carbenes (CAACs) or mesoionic carbenes (MICs) involves an initial deprotonation step. nih.gov Aldiminium or 1,2,3-triazolium salts are treated with a strong base to generate the highly reactive carbene in situ. This free carbene then acts as the nucleophile, adding to carbon disulfide to form the desired CAAC·CS₂ or MIC·CS₂ zwitterionic adducts. nih.gov

This multi-step process contrasts with the direct, one-step synthesis of phosphine-based adducts. The key difference lies in the nature of the nucleophile: tertiary phosphines are stable, isolable nucleophiles, whereas carbenes are often transient species that must be generated immediately prior to their reaction with CS₂.

Table 2: Comparative Synthesis of Dithiocarboxylate Zwitterions

Adduct TypeNucleophileSynthetic StrategyKey Steps
Phosphoniodithioformate (e.g., Cy₃PCS₂)Tertiary Phosphine (PCy₃)Direct Adduct Formation1. Mixing of phosphine and CS₂. chemicalbook.com
Carbene Dithiocarboxylate (e.g., CAAC·CS₂)N-Heterocyclic Carbene (NHC, CAAC, MIC)In Situ Nucleophile Generation1. Deprotonation of a precursor salt with a strong base. 2. Addition of CS₂ to the generated carbene. nih.gov

Table of Compounds

Reactivity Patterns and Mechanistic Investigations of Tricyclohexylphosphine Carbon Disulfide

Small Molecule Activation by Tricyclohexylphosphine (B42057) Carbon Disulfide Complexes

The formation of the S₂CPCy₃ adduct represents the initial activation of the linear and relatively inert carbon disulfide molecule. Upon coordination to a metal center, the electronic structure and geometry of the CS₂ fragment are significantly perturbed, rendering it susceptible to further reactions.

The primary mode of CS₂ activation by tricyclohexylphosphine is through the formation of the S₂CPCy₃ ligand, which exhibits remarkable versatility in its coordination to transition metals. This versatility allows it to act as a formal donor of two to eight electrons, depending on the coordination mode and the nuclearity of the metal complex. The coordination of the S₂CPCy₃ ligand to a metal center can occur in several distinct ways, each representing a different pathway of CS₂ activation.

Key transformation pathways originating from the coordinated S₂CPCy₃ ligand include:

Ring-Opening and Closing Reactions: Chelate complexes containing the S₂CPCy₃ ligand can undergo ring-opening reactions where an entering ligand forces the bidentate S₂,S'-chelate to become a monodentate S-bonded ligand. Conversely, monodentate S₂CPCy₃ ligands can be induced to form a chelate ring by creating a vacant coordination site on the metal, for instance, through UV irradiation to promote carbonyl dissociation. researchgate.net

Substitution Reactions: Ligands on a metal center bearing the S₂CPCy₃ moiety can be substituted by other ligands. For example, in manganese carbonyl complexes, ligands such as phosphites or isonitriles can replace other groups, leaving the S₂CPCy₃ coordination intact. researchgate.net

The diverse coordination behavior of the S₂CPCy₃ ligand is fundamental to its role in activating carbon disulfide. The following table summarizes some of the observed coordination modes in various metal complexes.

Coordination ModeDescriptionElectron DonationExample Complex(es)
η²(S,S') ChelateBoth sulfur atoms bind to a single metal center, forming a four-membered ring.4e¯[RuH(CS)(PPh₃)₂(S₂CPCy₃)]⁺ , [Mn(CO)₃(S₂CPCy₃)Br] researchgate.net
η³(S,C,S') PseudoallylThe two sulfur atoms and the central carbon atom bind to a single metal center, resembling an allyl ligand.4e¯Fe(CO)₃(η³-S₂CPCy₃) researchgate.net
μ-η¹(S),η¹(S') BridgeEach sulfur atom binds to a different metal center, bridging two metals.4e¯ (2e¯ to each metal)[Re₂(CO)₈(μ-S₂CPCy₃)] researchgate.net
μ-η²(S,S'),η³(S,C,S') BridgeThe ligand bridges two metal centers, acting as an η²-chelate to one and an η³-pseudoallyl to the other.8e¯[Mn₂(CO)₆(μ-S₂CPCy₃)] acs.org, [MnRe(CO)₆(μ-S₂CPCy₃)] researchgate.net
μ-η¹(S),η³(S,C,S%) BridgeOne sulfur bridges while the full S-C-S unit binds in a pseudoallyl fashion.6e¯[MoMn(CO)₅(μ-Br)(...)(μ-S₂CPCy₃)] researchgate.net

While the reactivity of phosphines with various heterocumulenes is well-established, the specific reactions of the pre-formed tricyclohexylphosphine carbon disulfide adduct with other heterocumulenes like carbonyl sulfide (B99878) (COS) or isocyanates (R-NCO) are not extensively documented in the scientific literature. Research has more commonly focused on the insertion of isocyanates into metal-ligand bonds within a coordination sphere, rather than a direct reaction with a coordinated S₂CPCy₃ ligand. Therefore, this particular area of reactivity for the title compound remains largely unexplored.

Insertion Reactions Involving this compound Derivatives

Insertion reactions are fundamental processes in organometallic chemistry. While the insertion of free CS₂ into metal-ligand bonds is a known phenomenon, the involvement of the S₂CPCy₃ ligand in such processes highlights the unique reactivity imparted by the phosphine (B1218219) adduct.

The involvement of the S₂CPCy₃ ligand in migratory insertion reactions has been investigated, particularly in the context of thiocarbonyl chemistry. In a study involving ruthenium vinyl thiocarbonyl complexes, the S₂CPCy₃ ligand was used as an ancillary ligand. The research found that the migratory insertion of a vinyl group to the thiocarbonyl carbon was influenced by the nature of the other ligands present. For instance, the reaction of [Ru(CH=CHPh)Cl(CS)(PPh₃)₂] with S₂CPCy₃ (in the presence of NH₄[PF₆]) yielded the non-inserted vinyl complex [Ru(CH=CHPh)(S₂CPCy₃)(CS)(PPh₃)₂]PF₆. anu.edu.au This indicates that in this system, the S₂CPCy₃ ligand does not promote the migratory insertion of the vinyl group.

In a related process, protonation of certain molybdenum and tungsten complexes containing trimethylphosphine-CS₂ adducts was proposed to occur via initial proton attack at the metal center, followed by hydride migration to the electrophilic carbon of the CS₂ ligand. researchgate.net This represents an insertion of a hydride into a metal-activated C=S bond, forming a dithioformate ligand. A similar mechanistic step can be inferred for complexes with S₂CPCy₃.

The insertion of carbon disulfide into bonds involving main group elements is a known reaction pathway for creating new functional groups. However, the scientific literature does not provide specific examples of the this compound adduct itself undergoing insertion into main group element-carbon or element-nitrogen bonds. The documented reactions typically involve the direct insertion of free CS₂ into these types of bonds. For example, CS₂ has been shown to insert into Bi–N bonds of cationic bismuth amides. sathyabama.ac.in While S₂CPCy₃ has been coordinated to a main group element (lead), its subsequent insertion reactivity was not reported.

Redox Chemistry and Electron Transfer Processes

The sulfur-rich S₂CPCy₃ ligand can participate in and influence the redox behavior of the metal complexes to which it is coordinated. The delocalized electronic structure of the dithiocarboxylate fragment allows it to stabilize various metal oxidation states and facilitate electron transfer processes.

The electrochemical behavior of complexes containing the S₂CPCy₃ ligand has been investigated. A cyclic voltammetry study was conducted on the manganese complex [Mn(CO)₃(dppm)(S₂CPCy₃)]PF₆, demonstrating that these types of complexes are amenable to electrochemical analysis and can undergo redox processes.

Oxidative addition reactions provide clear evidence of the redox activity of S₂CPCy₃ complexes. The reaction of the dinuclear gold(I) complex [Au₂(μ-(CH₂)₂PPh₂)₂] with Au₂(μ-S₂CPCy₃)₂₂ yields a heterobridged Au(I) species. This product subsequently reacts with halogens (Cl₂, Br₂, I₂) in oxidative addition reactions to form stable, monocationic gold(II) complexes. acs.org This transformation involves a change in the oxidation state of the gold centers from +1 to +2, a process directly involving the complex containing the S₂CPCy₃ ligand.

The principles of electron transfer in coordination compounds can occur through outer-sphere or inner-sphere mechanisms. libretexts.org In complexes with ligands like S₂CPCy₃, the ligand can act as a conduit for electron transfer or its electronic properties can modulate the reduction potential of the metal center. researchgate.net The table below summarizes key redox reactions involving S₂CPCy₃ complexes.

Reactant ComplexRedox ReagentProduct(s)Reaction Type
[Au₂(μ-(CH₂)₂PPh₂)₂] + Au₂(μ-S₂CPCy₃)₂₂(Self-reaction/Ligand Exchange)Heterobridged Au(I) ComplexFormation of Redox-Active Precursor
Heterobridged Au(I) Complex from aboveX₂ (X = Cl, Br, I)Monocationic Au(II) dihalide complexesOxidative Addition / Electron Transfer acs.org
[Mn(CO)₃(dppm)(S₂CPCy₃)]PF₆Applied Potential (CV)Oxidized/Reduced SpeciesElectrochemical Redox Process

Electrochemical Reduction and Oxidation Phenomena

Currently, there are no available studies detailing the electrochemical profile of this compound. Scientific investigations using techniques such as cyclic voltammetry to determine its reduction and oxidation potentials have not been published. This absence of data prevents a quantitative analysis of its behavior under electrochemical conditions and the creation of comparative data tables.

Formation and Characterization of Radical Anions

The formation and subsequent characterization of radical anions derived from the one-electron reduction of this compound have not been documented. While the study of phosphoranyl radicals from other phosphine derivatives is known, specific research into the generation, stability, and spectroscopic properties (e.g., Electron Paramagnetic Resonance - EPR) of the radical anion of this particular adduct is absent from the current body of scientific work.

Elucidation of Mechanistic Pathways for Key Reactions

Detailed mechanistic studies on the reactions of the this compound adduct itself are scarce. While the principles of related reactions can be inferred from general organophosphorus and organometallic chemistry, specific investigations into this compound are lacking.

Nucleophilic Attack Mechanisms at the Carbon Disulfide Moiety

The formation of the adduct is a well-understood example of the nucleophilic attack of the phosphorus atom of tricyclohexylphosphine on the electrophilic carbon atom of carbon disulfide. This reaction establishes a zwitterionic structure with a P-C bond and charges localized on the phosphorus (positive) and one of the sulfur atoms (negative). However, studies detailing subsequent nucleophilic attacks by other reagents on the now-activated carbon disulfide moiety within the adduct are not available.

Examination of Reductive Elimination and Oxidative Addition Processes

Reductive elimination and oxidative addition are fundamental concepts in organometallic chemistry, typically involving a change in the oxidation state of a central metal atom. There is no literature to suggest that the this compound adduct, as an independent molecule, undergoes these processes in the absence of a metal center. While this adduct can act as a ligand in organometallic complexes that do participate in such reactions, the examination of these processes involving the adduct itself is not a documented area of research.

Identification and Role of Transient Intermediates in Catalytic Cycles

The identification of transient intermediates requires the context of a specific catalytic cycle. As there are no well-documented catalytic cycles where this compound is the primary catalyst or substrate being transformed, there is no information regarding its associated transient species. While the adduct itself can be considered a stable intermediate in certain reactions, further reactive intermediates that might be formed during its subsequent transformations have not been identified or studied.

Catalytic and Stoichiometric Applications of Tricyclohexylphosphine Carbon Disulfide in Synthetic Chemistry

Role as a Ligand in Transition Metal Catalysis

The primary role of tricyclohexylphosphine (B42057) carbon disulfide in transition metal catalysis is to act as a source for the tricyclohexylphosphine (PCy₃) ligand. The adduct can dissociate in solution, releasing the free phosphine (B1218219) for coordination to a metal center. The PCy₃ ligand is characterized by its large steric bulk, quantified by a large Tolman cone angle (170°), and strong electron-donating ability (pKa = 9.7). These properties are crucial in stabilizing catalytic intermediates, promoting oxidative addition, and influencing the rate and selectivity of numerous organic transformations.

Olefin Metathesis Reactions

The tricyclohexylphosphine ligand is a cornerstone in the development of highly active and robust ruthenium-based olefin metathesis catalysts, most notably the first-generation Grubbs' catalysts, such as (PCy₃)₂Cl₂Ru=CHPh. In these systems, the bulky and electron-rich nature of the two PCy₃ ligands is critical. They stabilize the 16-electron ruthenium carbene complex while allowing for facile dissociation of one phosphine ligand to open a coordination site for the incoming olefin substrate, initiating the catalytic cycle. The use of PCy₃ leads to catalysts that are not only highly active for Ring-Closing Metathesis (RCM), Cross-Metathesis (CM), and Ring-Opening Metathesis Polymerization (ROMP) but also exhibit improved tolerance to a wide range of functional groups compared to earlier, less-defined catalytic systems.

Table 1: Representative Olefin Metathesis Reactions Using PCy₃-Containing Catalysts

Catalyst Reaction Type Substrate Product Yield (%)
(PCy₃)₂Cl₂Ru=CHPh RCM Diethyl diallylmalonate Diethyl 2,5-dihydro-1H-pyrrole-1,1(2H)-dicarboxylate >95
(PCy₃)₂Cl₂Ru=CHPh ROMP Norbornene Polynorbornene High
(PCy₃)(IMesH₂)Cl₂Ru=CHPh RCM N,N-Diallyl-4-methylbenzenesulfonamide 1-Tosyl-2,5-dihydro-1H-pyrrole 98

This table presents illustrative data compiled from various research findings in olefin metathesis.

Homogeneous Hydrogenation Catalysis

In the field of homogeneous hydrogenation, the PCy₃ ligand is integral to the function of catalysts like Crabtree's catalyst, [Ir(COD)(PCy₃)(py)]PF₆. The combination of the bulky PCy₃ ligand with the iridium center yields a catalyst capable of hydrogenating even highly substituted and sterically hindered olefins with high efficiency under mild conditions. The strong σ-donating character of the PCy₃ ligand enhances the electron density on the metal center, facilitating the oxidative addition of hydrogen and subsequent transfer to the olefinic substrate. The steric bulk helps to create a coordinatively unsaturated environment that promotes substrate binding and product release.

Cross-Coupling Methodologies (e.g., Suzuki Coupling)

Palladium-catalyzed cross-coupling reactions have been revolutionized by the use of bulky, electron-rich phosphine ligands, with PCy₃ being a prominent example. In Suzuki-Miyaura, Stille, and other coupling reactions, catalyst systems generated from a palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃) and PCy₃ exhibit exceptional activity. The PCy₃ ligand accelerates the rate-determining oxidative addition step, particularly with challenging substrates like aryl chlorides, and promotes the final reductive elimination step to release the product and regenerate the active catalyst. Simple palladium complexes bearing PCy₃ have demonstrated high efficacy in the Stille coupling of deactivated aryl chlorides. The use of PCy₃ expands the substrate scope of these reactions, allowing them to proceed at lower catalyst loadings and milder temperatures.

Table 2: Application of PCy₃ in Palladium-Catalyzed Suzuki Coupling

Aryl Halide/Triflate Boronic Acid Pd Source / Ligand Base Yield (%)
4-Chlorotoluene Phenylboronic acid Pd(OAc)₂ / PCy₃ K₃PO₄ 98
1-Bromo-4-tert-butylbenzene 2-Methylphenylboronic acid Pd₂(dba)₃ / PCy₃ K₃PO₄ 95
4-Triflyloxytoluene Phenylboronic acid Pd(OAc)₂ / PCy₃ K₃PO₄ 92

This table summarizes typical results for Suzuki coupling reactions facilitated by the PCy₃ ligand.

Other Metal-Catalyzed Organic Transformations Involving Carbon Disulfide Activation

While tricyclohexylphosphine carbon disulfide's primary role is as a PCy₃ source, the broader field of transition metal chemistry involves the direct activation of carbon disulfide, a process often supported by phosphine ligands like PCy₃. Transition metal complexes can coordinate to CS₂ in a side-on (η²-CS₂) fashion. This coordination activates the C=S bonds, making them susceptible to nucleophilic attack or other transformations. This activation can lead to the formation of various organosulfur compounds. For instance, rhodium and iridium complexes with PCy₃ can react with CS₂ to form stable adducts where the CS₂ is activated. Although catalytic cycles that explicitly use the PCy₃CS₂ adduct as both ligand and substrate are not common, the principles of CS₂ activation by metal-phosphine complexes are well-established and represent a potential area for further development.

Strategies for Carbon-Sulfur Bond Cleavage and Subsequent Functionalization

The most synthetically relevant carbon-sulfur bond cleavage event for this compound is the dissociation of the adduct into its constituent parts: tricyclohexylphosphine and carbon disulfide. This reversible process is the key to its utility as a stable phosphine source, liberating the PCy₃ ligand for participation in catalysis upon dissolution or gentle heating.

Beyond this dissociation, the strong P-C bond and the dithiocarboxylate-like structure (P⁺–C(S)S⁻) are generally stable. The literature does not extensively report on the strategic cleavage of the C–S or P–C bonds within the intact adduct for the purpose of subsequent functionalization. The compound's value lies in its ability to deliver the PCy₃ ligand cleanly, rather than serving as a synthon whose fragmentation is desired. Therefore, its application in this context is limited, as other reagents are more suitable for controlled C–S bond scission and functionalization in the synthesis of complex organosulfur molecules.

Applications in the Synthesis of Novel Organosulfur Compounds

The use of this compound as a direct sulfur-transfer reagent for the synthesis of novel organosulfur compounds is not a well-established application. In synthetic chemistry, dedicated sulfur-transfer reagents (e.g., Lawesson's reagent, elemental sulfur, or various disulfides) are typically employed for the thionation of carbonyls or the introduction of sulfur into organic frameworks. mdpi.com

The primary function of the this compound adduct remains the safe and convenient handling and delivery of the tricyclohexylphosphine ligand. While it contains sulfur, its synthetic utility is overwhelmingly dictated by the properties of the phosphine component, not the carbon disulfide moiety. Therefore, it is not considered a standard reagent for constructing new organosulfur compounds via sulfur transfer.

Utilization in the Purification and Stabilization of Tricyclohexylphosphine

Tricyclohexylphosphine (PCy₃) is a widely utilized ligand in organometallic chemistry, valued for its steric bulk and strong electron-donating properties. However, its high reactivity makes it susceptible to oxidation, particularly upon exposure to air, leading to the formation of the corresponding tricyclohexylphosphine oxide (O=PCy₃). This degradation not only reduces the efficacy of the phosphine in catalytic reactions but also introduces impurities that can complicate reaction pathways and product purification. To counteract this instability and to purify technical-grade tricyclohexylphosphine from its oxide, a common strategy involves the formation of a stable adduct with carbon disulfide (CS₂).

The reaction between tricyclohexylphosphine and carbon disulfide is a facile and reversible process that yields the crystalline, air-stable zwitterionic adduct, this compound (PCy₃·CS₂). This adduct formation provides a convenient method for both the purification and stabilization of the air-sensitive phosphine.

The underlying principle of the purification process is the selective reactivity of the phosphine with carbon disulfide in the presence of the phosphine oxide. Tricyclohexylphosphine readily reacts with carbon disulfide, while the oxide does not. This difference in reactivity allows for the separation of the desired phosphine from its oxidized impurity. The general procedure involves treating a mixture of tricyclohexylphosphine and its oxide with carbon disulfide. The resulting this compound adduct, being a stable solid, can then be easily separated from the unreacted and more soluble tricyclohexylphosphine oxide by filtration or recrystallization.

Once the purified adduct is isolated, the pure tricyclohexylphosphine can be regenerated. This is typically achieved by the thermal decomposition of the adduct. Heating the this compound adduct causes the retro-reaction to occur, releasing the pure phosphine and carbon disulfide. The volatile carbon disulfide can be removed under reduced pressure, leaving behind the purified tricyclohexylphosphine.

This method offers a practical and efficient means of handling and storing this valuable ligand. The formation of the carbon disulfide adduct effectively protects the phosphine from atmospheric oxidation, allowing for long-term storage and easy handling. When the pure phosphine is required for a reaction, it can be readily regenerated from the stable adduct immediately prior to use, ensuring its high purity and reactivity.

Below is a table summarizing the key steps and observations in the purification and stabilization process.

StepProcedureObservationPurpose
1. Adduct FormationA solution of impure tricyclohexylphosphine (containing the oxide) is treated with an excess of carbon disulfide at room temperature.A crystalline solid, the this compound adduct, precipitates from the solution.To selectively convert the reactive phosphine into a stable, solid derivative.
2. Isolation of the AdductThe solid adduct is separated from the solution containing the dissolved tricyclohexylphosphine oxide by filtration. The solid is typically washed with a non-polar solvent to remove any residual impurities.A pure, crystalline solid adduct is obtained.To physically separate the desired phosphine (as its adduct) from the phosphine oxide impurity.
3. Regeneration of the Pure PhosphineThe isolated adduct is heated under vacuum.The solid adduct decomposes, releasing gaseous carbon disulfide and leaving the pure, molten or solid tricyclohexylphosphine.To recover the purified tricyclohexylphosphine from its stable adduct form for use in subsequent chemical reactions.

Computational and Theoretical Chemistry Studies of Tricyclohexylphosphine Carbon Disulfide

Density Functional Theory (DFT) Calculations for Structural Optimization and Energy Profile Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. It is widely used for optimizing molecular geometries, determining electronic structures, and analyzing reaction energetics.

For Tricyclohexylphosphine (B42057) carbon disulfide, DFT calculations are employed to determine the most stable three-dimensional structure. The process of geometry optimization systematically alters the coordinates of the atoms to find the minimum energy conformation on the potential energy surface. This analysis reveals key structural parameters such as bond lengths and angles. Upon formation of the adduct from Tricyclohexylphosphine (PCy₃) and Carbon Disulfide (CS₂), significant changes are expected: the formation of a new Phosphorus-Carbon bond and a change in geometry around the phosphorus center from pyramidal to approximately tetrahedral.

DFT is also crucial for analyzing the energy profile of the adduct's formation. By calculating the electronic energies of the reactants (PCy₃ and CS₂) and the product (PCy₃CS₂), the enthalpy of reaction (ΔH) can be determined. This value indicates the stability of the adduct relative to its precursors. Most studies on similar phosphine-CS₂ adducts show the reaction to be exothermic, indicating a thermodynamically favorable process. researchgate.netrsc.org

Below is a table of representative structural parameters for a phosphine-carbon disulfide adduct, as would be determined by DFT calculations.

Table 1: Representative DFT-Calculated Structural Parameters for a Phosphine-CS₂ Adduct
ParameterTypical Value (Å or °)Description
P–C (CS₂) Bond Length1.85 - 1.95 ÅThe newly formed bond between the phosphorus atom and the carbon of the CS₂ moiety.
C=S Bond Length1.65 - 1.75 ÅThe carbon-sulfur double bonds within the dithiocarboxylate group.
P–C (Cyclohexyl) Bond Length1.80 - 1.90 ÅThe bond between phosphorus and the cyclohexyl rings.
S–C–S Bond Angle125° - 135°The angle within the CS₂ moiety, which changes from 180° in free CS₂.
C(CS₂)−P–C(Cy) Bond Angle105° - 115°The angles around the now pseudo-tetrahedral phosphorus center.
Note: These values are representative for the R₃P-CS₂ class of compounds and the exact parameters for Tricyclohexylphosphine carbon disulfide would require a specific DFT calculation.

Ab Initio Methods for High-Level Electronic Structure and Reactivity Modeling

Ab initio (Latin for "from the beginning") methods are a class of computational chemistry techniques that rely on fundamental principles of quantum mechanics without the use of experimental data or empirical parameterization. epfl.ch These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled-Cluster (CC) theory, provide highly accurate descriptions of electronic structure, albeit at a greater computational expense than DFT. researchgate.net

For this compound, high-level ab initio calculations serve as a benchmark to validate results from more approximate methods like DFT. They are particularly valuable for modeling properties that are sensitive to electron correlation effects. This includes the precise calculation of the adduct's binding energy, ionization potential, and electron affinity.

Reactivity modeling using ab initio methods can provide a detailed picture of the electronic changes during the formation of the P-C bond. By analyzing the wavefunction, properties such as charge distribution, bond order, and the nature of the frontier molecular orbitals (HOMO and LUMO) can be determined with high fidelity. For example, calculations on simpler phosphine-borane adducts have shown that the structural environment and electronic properties around the phosphorus atom change significantly upon complexation. researchgate.net A similar high-level analysis of PCy₃CS₂ would precisely quantify the charge transfer from the phosphine (B1218219) lone pair to the CS₂ moiety, which is fundamental to the adduct's stability and reactivity.

Table 2: Properties Modeled by High-Level Ab Initio Methods
PropertySignificance in Reactivity Modeling
Binding EnergyProvides a benchmark value for the thermodynamic stability of the P-C bond.
Frontier Orbitals (HOMO/LUMO)Describes the molecule's ability to act as an electron donor or acceptor, key to its reactivity.
Natural Bond Orbital (NBO) AnalysisQuantifies the charge transfer between the phosphine and CS₂ fragments.
Ionization PotentialEnergy required to remove an electron, indicating susceptibility to oxidation.
These methods provide a detailed electronic picture essential for understanding and predicting chemical behavior.

Molecular Dynamics Simulations to Explore Reaction Pathways and Dynamics

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. By solving Newton's equations of motion, MD simulations can explore conformational landscapes, solvent effects, and the time-evolution of a system.

MD simulations can also be used to study the behavior of the adduct in solution. By explicitly including solvent molecules in the simulation box, one can investigate solvation structures, diffusion rates, and the influence of the solvent on conformational preferences.

While less common for simple adduct formation, reactive MD simulations could, in principle, be used to model the reaction pathway of PCy₃ and CS₂. Such simulations would show the trajectory of the two molecules as they approach, form the P-C bond, and settle into the final product geometry. This approach can reveal dynamic bottlenecks or transient intermediate states that are not apparent from static energy calculations. researchgate.net

Prediction and Interpretation of Spectroscopic Data through Computational Methods

Computational methods are essential for predicting and interpreting spectroscopic data, providing a direct link between a molecule's calculated structure and its experimental spectra.

Vibrational Spectroscopy (IR and Raman): DFT calculations are routinely used to compute the vibrational frequencies and intensities of molecules. rsc.org For this compound, a frequency calculation on the optimized geometry yields a set of normal modes, each corresponding to a specific molecular vibration. These calculated frequencies can be compared directly with experimental Infrared (IR) and Raman spectra. Typically, calculated harmonic frequencies are scaled by an empirical factor to account for anharmonicity and other systematic errors, leading to excellent agreement with experimental results. rsc.orgresearchgate.net This allows for the confident assignment of specific absorption bands to particular functional groups, such as the characteristic symmetric and asymmetric C=S stretching modes of the dithiocarboxylate moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of NMR chemical shifts is another powerful application of computational chemistry. Using methods like Gauge-Including Atomic Orbitals (GIAO), it is possible to calculate the magnetic shielding tensors for each nucleus (e.g., ³¹P, ¹³C, ¹H). These values are then converted into chemical shifts by referencing them against a standard compound (like tetramethylsilane (B1202638) for ¹H and ¹³C). For PCy₃CS₂, calculating the ³¹P chemical shift is particularly important for confirming adduct formation, as a significant downfield shift is expected compared to the free phosphine.

Table 3: Comparison of Calculated and Experimental Spectroscopic Data for a Representative Organophosphorus Compound
Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)Assignment
ν(C=S) asymmetric~1200-1250~1200-1250Asymmetric C=S stretch
ν(C=S) symmetric~1000-1050~1000-1050Symmetric C=S stretch
ν(P-C)~650-750~650-750P-C(S₂) stretch
Note: Frequencies are typical for phosphine-dithiocarboxylate type adducts. Precise values require specific calculations and experimental measurements for PCy₃CS₂.

Q & A

Q. What are the standard synthetic routes for tricyclohexylphosphine carbon disulfide (TCHP-CS₂), and how is purity validated?

TCHP-CS₂ is typically synthesized by reacting tricyclohexylphosphine (TCHP) with carbon disulfide (CS₂) under inert conditions. Key steps include:

  • Reagent stoichiometry : A 1:1 molar ratio of TCHP to CS₂ is maintained to avoid side reactions.
  • Solvent selection : CS₂ itself often serves as the solvent due to its compatibility with phosphine ligands .
  • Purification : Column chromatography or recrystallization in non-polar solvents (e.g., hexane) is used to isolate the product.
  • Validation : Purity is confirmed via ³¹P NMR spectroscopy, where a single peak near δ 15–20 ppm (typical for phosphine sulfides) indicates successful synthesis .

Q. How does the solubility of TCHP-CS₂ influence experimental design in coordination chemistry studies?

TCHP-CS₂ is sparingly soluble in aliphatic solvents (e.g., iso-octane) but dissolves readily in CS₂ or aromatic solvents. This necessitates:

  • Solvent compatibility testing : Pre-screening solvents using UV-Vis spectroscopy to avoid precipitation during ligand exchange reactions.
  • Concentration optimization : Adjusting ligand-to-metal ratios to account for limited solubility in non-polar media .

Q. What safety protocols are critical when handling TCHP-CS₂, given the toxicity of carbon disulfide?

CS₂ is highly toxic (LC₅₀ inhalation in rats: 10–25 mg/L) and volatile. Recommended precautions include:

  • Ventilation : Use fume hoods for all procedures involving CS₂.
  • PPE : Nitrile gloves, goggles, and lab coats to prevent dermal exposure.
  • Monitoring : Adhere to OSHA’s permissible exposure limit (PEL: 20 ppm over 8 hours) using real-time gas detectors .

Advanced Research Questions

Q. How can researchers resolve discrepancies in acid-base association constants (Ka) reported for TCHP-CS₂ across studies?

Variations in Ka values (e.g., 10× lower for TCHP-CS₂ vs. Et₃PO) arise from differences in solvent polarity and detection limits. Methodological solutions include:

  • Enhanced sensitivity : Use high-field NMR (≥500 MHz) to detect subtle chemical shift changes (Δδ < 0.1 ppm) in dilute solutions.
  • Competitive titration : Introduce a reference ligand (e.g., Et₃PO) to calibrate Ka measurements under identical conditions .
  • Data normalization : Correct for solvent effects using the Dimroth-Reichardt polarity scale.

Q. What strategies mitigate the low acidic site detection limits of TCHP-CS₂ in surface characterization of materials like coal?

TCHP-CS₂’s weak binding to low-acidity sites (e.g., phenolic -OH groups on coal) requires:

  • Complementary probes : Pair TCHP-CS₂ with stronger bases (e.g., pyridine derivatives) to cover a broader acidity range.
  • Multi-technique validation : Cross-validate NMR data with FTIR or XPS to confirm surface site identification .

Q. How do competing decomposition pathways of CS₂ impact the stability of TCHP-CS₂ in aqueous environments?

CS₂ hydrolyzes in water to form trithiocarbonate (CS₃²⁻) and H₂S, which can degrade TCHP-CS₂. Mitigation involves:

  • pH control : Maintain alkaline conditions (pH > 10) to slow hydrolysis, as demonstrated in NaOH/CS₂ reaction systems .
  • Inert atmosphere : Use argon/vacuum lines to exclude moisture during storage.

Methodological Recommendations

  • Contradiction analysis : When Ka values conflict, re-evaluate solvent polarity and probe concentration gradients.
  • Experimental replication : Validate surface site data using TCHP-CS₂ in parallel with other ligands (e.g., Et₃PO) to ensure robustness .

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